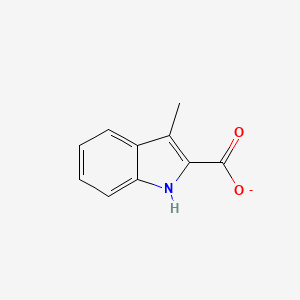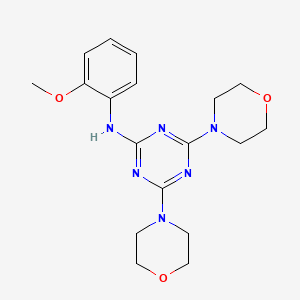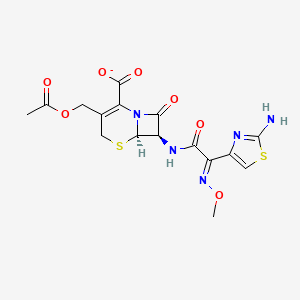
3-Methyl-2-indolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-indolate is an indolecarboxylate obtained by deprotonation of the carboxy group of 3-methyl-2-indolic acid; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 3-methyl-2-indolic acid.
Aplicaciones Científicas De Investigación
Plant Secondary Metabolites and Interactions with Pests and Pathogens
- Indole glucosinolates, derivatives of 3-Methyl-2-indolate, play a vital role in the biological interactions between cruciferous plants and natural enemies like herbivorous insects and pathogens. Gene families CYP81Fs and IGMTs are responsible for modifications of these glucosinolates in Arabidopsis, crucial for plant defense mechanisms (Pfalz et al., 2011).
Chemical Properties and Biological Applications
- Isatin, containing the indole nucleus, is notable for its various biological effects, including antimicrobial, antitubercular, and anticancer activities. It serves as a significant synthetic substrate for creating diverse chemical entities, some of which have emerged as drugs (Nath et al., 2020).
Synthetic Chemistry and Pharmaceutical Applications
- The catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles has been used for synthesizing chiral indole-derived tetrahydroquinolines, which are structurally diverse and significant for pharmaceutical development (Dai et al., 2016).
Potential for Novel Drug Development
- Studies have identified compounds like lidorestat, a derivative of this compound, as potent and selective inhibitors for aldose reductase, showing promise for treating chronic diabetic complications (Van Zandt et al., 2005).
Role in Indole-3-Acetic Acid Derivatives
- Aminoethyl-substituted indole-3-acetic acids, derivatives of this compound, are used for creating novel research tools like immobilized forms of indole-3-acetic acid and its conjugates (Ilić et al., 2005).
Corrosion Inhibition Properties
- Derivatives of this compound, specifically 3-amino alkylated indoles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial applications (Verma et al., 2016).
Propiedades
Fórmula molecular |
C10H8NO2- |
|---|---|
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)/p-1 |
Clave InChI |
NCXGWFIXUJHVLI-UHFFFAOYSA-M |
SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)[O-] |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1240530.png)




![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)

![(3aR,6aR)-5-(3-methoxyphenyl)-3-[oxo(2-pyrazinyl)methyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1240545.png)
